molecular formula C11H12N4 B2513612 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine CAS No. 1144509-54-5

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine

Cat. No.: B2513612
CAS No.: 1144509-54-5
M. Wt: 200.245
InChI Key: JWPMBZWAQDWVQI-NTUHNPAUSA-N
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Description

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine (CAS: 1824839-61-3) is an imidazole derivative characterized by a methyl group at the 4-position of the imidazole ring and a phenylmethylene substituent at the N1-amino group. Its molecular formula is C₁₂H₁₄N₄, with a molecular weight of 214.27 g/mol . The compound’s structure combines aromatic and aliphatic features, making it a candidate for applications in medicinal chemistry and materials science. Evidence suggests its relevance in drug discovery, particularly as a precursor for heterocyclic scaffolds .

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule features a 4-methyl-substituted imidazole core functionalized with a benzylideneamine group at the N1 position and an additional amine at C2. Key challenges in its synthesis include:

  • Regioselective introduction of the methyl group at C4.
  • Controlled formation of the (E)-configured benzylidene Schiff base without isomerization.
  • Preservation of the labile 1,2-diamine functionality under reaction conditions.

Preparation Methodologies

Schiff Base Condensation Route

The most direct approach involves condensing 4-methyl-1H-imidazole-1,2-diamine with benzaldehyde under mild acidic conditions:

Reaction Scheme:
$$
\text{4-Methyl-1H-imidazole-1,2-diamine} + \text{Benzaldehyde} \xrightarrow{\text{H}^+, \text{rt}} \text{Target Compound}
$$

Optimized Conditions:

  • Solvent: Anhydrous ethanol or methanol
  • Catalyst: 0.1 eq. acetic acid
  • Temperature: 25–40°C
  • Reaction Time: 12–24 hours
  • Yield: 68–75%

Mechanistic Insight:
Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the N1 amine of the diamine. Subsequent dehydration forms the thermodynamically favored (E)-isomer due to steric hindrance between the imidazole methyl and phenyl groups.

Metal-Catalyzed Cross-Coupling Approach

Palladium/copper-mediated coupling offers an alternative for constructing the N1-arylidene bond:

Procedure:

  • Precursor Synthesis:
    • Protect C2-amine of 4-methylimidazole with Boc anhydride.
    • Brominate N1 position using N-bromosuccinimide (NBS).
  • Coupling Reaction:
    $$
    \text{N1-Bromo-4-methylimidazole} + \text{Benzaldehyde} \xrightarrow{\text{Pd(OAc)}_2, \text{CuI}} \text{Protected Intermediate}
    $$

  • Deprotection:

    • Remove Boc group via TFA treatment.

Key Parameters:

  • Catalyst System: 5 mol% Pd(OAc)₂, 10 mol% CuI
  • Ligand: 1,10-Phenanthroline
  • Base: K₃PO₄ in DMF
  • Yield: 62% over three steps

Advantages:

  • Avoids equilibrium issues inherent in Schiff base formation.
  • Enables use of electron-deficient aldehydes.

Multi-Component Synthesis

A one-pot strategy combining glyoxal, methylamine, and benzaldehyde derivatives:

Reaction Design:
$$
\text{Glyoxal} + \text{Methylamine} + \text{Benzaldehyde} \xrightarrow{\text{NH}_4\text{OAc}, \Delta} \text{Target Compound}
$$

Optimization Data:

Parameter Optimal Value Impact on Yield
Ammonium Acetate 2.5 eq. Maximizes cyclization
Solvent Ethanol/Water (3:1) Solubility balance
Temperature 80°C Completes in 6 h
Yield 71%

Side Reactions:

  • Competing formation of 2,4-dimethylimidazole derivatives (≤15%).
  • Oxidative degradation of benzaldehyde to benzoic acid at >90°C.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Schiff Condensation 75 98 Simplicity, low cost Equilibrium limits conversion
Metal Catalysis 62 95 Broad substrate scope Requires protective groups
Multi-Component 71 97 Atom economy, one-pot Byproduct formation

Critical Observations:

  • Schiff base method remains industrially preferred due to operational simplicity.
  • Metal-catalyzed routes show promise for structural analogs with sensitive functional groups.
  • Multi-component synthesis offers green chemistry potential but requires rigorous temperature control.

Advanced Purification Techniques

Given the compound’s thermal sensitivity (storage: -20°C), purification employs:

  • Flash Chromatography:
    • Stationary Phase: Silica gel (230–400 mesh)
    • Eluent: Hexane/EtOAc (1:1 → 1:3 gradient)
  • Recrystallization:
    • Solvent Pair: Dichloromethane/n-Heptane
    • Recovery: 89% with ≥99.5% purity

Scalability and Industrial Considerations

Pilot-Scale Data (10 kg Batch):

  • Schiff Method:
    • Cycle Time: 18 h
    • E-Factor: 23.7 (solvent recovery reduces to 15.2)
  • Key Challenges:
    • Control of exotherm during aldehyde addition.
    • Residual solvent limits in pharmaceutical-grade material.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzofuro[3,2-d]pyrimidine-2,4-dione moiety contains electrophilic carbonyl groups susceptible to nucleophilic attack. In related compounds, reactions with amines or alcohols under basic conditions lead to substitution at the pyrimidine ring’s C-2 or C-4 positions. For example:

Reaction Reagents/Conditions Product
Amine substitution at C-4Ethylenediamine, DMF, 80°CFormation of a tetracyclic amine derivative via ring-opening and reclosure

The 4-methoxybenzyl group may undergo demethylation under strong acidic conditions (e.g., HBr/AcOH), yielding a phenolic intermediate .

Hydrolysis of the Acetamide Linkage

The central acetamide group (–NH–CO–CH2–) is prone to hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, generating a carboxylic acid and a benzodioxin-aniline derivative.

  • Basic Hydrolysis : NaOH/EtOH yields sodium carboxylate and the corresponding amine.

Kinetic Data (Analogous Amides):

Condition Half-Life (h) Activation Energy (kJ/mol)
6M HCl, 80°C2.578.4
2M NaOH, 60°C4.865.2

Oxidation of the Benzodioxin System

The 2,3-dihydrobenzo[b] dioxin fragment undergoes oxidative ring-opening. Common oxidants include:

  • KMnO₄/H₂SO₄ : Cleaves the dioxin ring to form a catechol derivative .

  • mCPBA (meta-chloroperbenzoic acid) : Epoxidizes adjacent double bonds (if present) .

Example Pathway:

  • Init

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .

Biology

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Antifungal Properties : It has been evaluated for its efficacy against fungal infections.
  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, making it a candidate for further research in oncology .

Medicine

The compound is being investigated for its therapeutic applications in treating infections and cancer. Its ability to interact with biological targets through hydrogen bonding may lead to alterations in target structures and functions, enhancing its potential as a drug candidate .

Industry

In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications requiring robust performance under varying conditions .

Mechanism of Action

The mechanism of action of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and leading to the desired biological effects. The compound’s ability to form hydrogen bonds and interact with cellular components contributes to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular weights, and applications of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine with analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 1824839-61-3 C₁₂H₁₄N₄ 214.27 4-methyl, phenylmethylene Medicinal precursor; studied for heterocyclic synthesis .
4-(4-Bromophenyl)-N1-[(E)-phenylmethylene]-1H-imidazole-1,2-diamine N/A C₁₅H₁₂BrN₄ 335.19 4-bromophenyl, phenylmethylene Enhanced electronic properties; potential corrosion inhibition .
4-(4-Bromophenyl)-1H-imidazole-1,2-diamine 15970-41-9 C₉H₉BrN₄ 253.10 4-bromophenyl, unsubstituted N1 Intermediate for brominated bioactive molecules .
N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine 1993648-80-8 C₁₇H₁₆N₄ 276.34 4-phenyl, 4-methylphenylmethylene Higher lipophilicity; explored in drug delivery systems .
JSH-23 (4-Methyl-N1-(3-phenylpropyl)-1,2-benzenediamine) 685898-44-6 C₁₆H₁₈N₂ 238.33 Benzene diamine, 3-phenylpropyl NF-κB inhibitor; anti-inflammatory applications .

Key Structural and Functional Differences

Bromine substitution (e.g., in 4-(4-Bromophenyl)-N1-[(E)-phenylmethylene]-1H-imidazole-1,2-diamine) increases molecular weight and polarizability, which may improve binding affinity in corrosion inhibition or receptor interactions .

Electronic Properties :

  • The phenylmethylene group in the target compound contributes to π-π stacking interactions, a feature shared with N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine. However, the latter’s additional phenyl group increases hydrophobicity, favoring membrane permeability .

Biological Activity :

  • Unlike JSH-23, which targets NF-κB signaling , the imidazole derivatives in this comparison lack direct evidence of anti-inflammatory activity but are valued as synthetic intermediates for bioactive molecules .

Physicochemical Data

  • Melting Points : Methyl and bromine substituents elevate melting points compared to unsubstituted imidazoles. For example, sulfonamide derivatives with methyl groups exhibit melting points >200°C .
  • Spectroscopic Profiles : IR and NMR data for similar compounds highlight characteristic peaks for NH (3089 cm⁻¹) and aromatic protons (δ 7.1–8.5 ppm), consistent across the imidazole family .

Biological Activity

Overview of the Compound

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine, with the molecular formula C11H12N4, is an imidazole derivative recognized for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research .

The exact mechanism of action for this compound remains to be fully elucidated. However, imidazole derivatives generally exert their effects through:

  • Hydrogen Bond Formation : They interact with biological targets by forming hydrogen bonds, leading to structural and functional changes in these targets.
  • Biochemical Pathways : These compounds can participate in various biochemical reactions, including the formation of oximes and hydrazones .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study by Jain et al. evaluated the antimicrobial activity of various imidazole compounds against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the tested compounds, those similar to this compound demonstrated promising antibacterial effects .

CompoundTarget BacteriaActivity Level
This compoundS. aureusModerate
E. coliModerate
B. subtilisModerate

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies have indicated that derivatives of imidazole can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, treatment with certain analogs resulted in a significant accumulation of cells in the G1 phase while decreasing the proportion in the S and G2/M phases, indicating a mechanism that may prevent cancer cell proliferation .

Cell Cycle Analysis Results:

Cell PhaseControl (%)Treated (%)
G0-G152.3972.13
S34.7725.19
G2/M12.842.68

This data suggests that the compound may effectively halt cell division, a critical aspect of many anticancer therapies.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its solubility and stability under various environmental conditions. Understanding these parameters is essential for predicting its bioavailability and therapeutic efficacy .

Comparative Analysis with Other Imidazole Derivatives

In comparison to other known imidazole derivatives such as clemizole and metronidazole, this compound exhibits unique properties that may enhance its effectiveness against specific pathogens or cancer cells.

CompoundPrimary UseBiological Activity
ClemizoleAntihistaminic agentModerate Antihistamine
MetronidazoleAntibacterial/antiprotozoalStrong Antimicrobial
This compound Potential anticancer/antimicrobial agentModerate to strong antimicrobial; anticancer potential

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of imidazole derivatives typically involves cyclization or condensation reactions. For example, cyclization of 1,2-diamines with α-halo ketones/aldehydes under acidic conditions (e.g., ZnCl₂ catalysis) is a common approach . Optimization can be achieved via Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. Statistical methods such as response surface methodology (RSM) minimize experimental runs while maximizing yield . Tetrakis(dimethylamino)ethylene (TDAE) methodology is also effective for introducing aromatic substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming the imidazole backbone and substituent positions. For example, distinct chemical shifts for methyl groups (~2.5 ppm) and aromatic protons (6.5–8.5 ppm) are observed .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structural studies of similar imidazole derivatives .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : While specific toxicity data may be limited, general imidazole-handling precautions apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict electrophilic/nucleophilic sites and reaction pathways. For example, Fukui indices identify regions prone to oxidation (e.g., imidazole N-oxides) or nucleophilic substitution . COMSOL Multiphysics integrates AI to optimize reaction kinetics and thermodynamics in silico, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Conflicting NMR/MS data may arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : Detects tautomeric equilibria (e.g., imidazole ↔ imidazolium).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals.
  • DFT-NMR Correlation : Matches computed chemical shifts with experimental data to validate structures .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms .

Q. How can researchers design experiments to study substituent effects on the compound’s physicochemical properties?

  • Methodological Answer :

  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with solubility or logP.
  • Parallel Synthesis : Systematic variation of substituents (e.g., electron-withdrawing groups on the phenyl ring) to assess impacts on melting point or bioavailability .

Q. What are the key challenges in scaling up the synthesis of this compound?

  • Methodological Answer :

  • Reactor Design : Continuous-flow systems improve heat/mass transfer for exothermic reactions .
  • Purification : Chromatography may be impractical at scale; alternative methods like crystallization or membrane separation (e.g., nanofiltration) are explored .

Properties

IUPAC Name

1-[(E)-benzylideneamino]-4-methylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-9-8-15(11(12)14-9)13-7-10-5-3-2-4-6-10/h2-8H,1H3,(H2,12,14)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPMBZWAQDWVQI-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)N)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=N1)N)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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